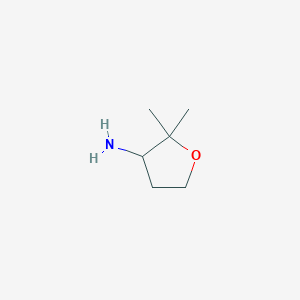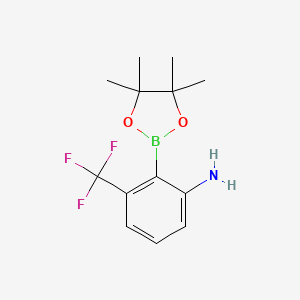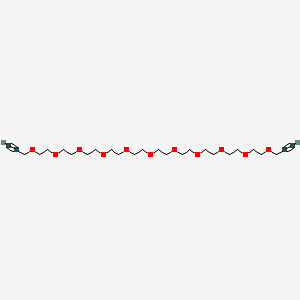
1-Boc-1,4-cyclohexanediamine
Descripción general
Descripción
1-Boc-1,4-cyclohexanediamine is an organic compound that contains a cyclohexane ring with two amine groups and a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is C11H22N2O2. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and polymers due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Boc-1,4-cyclohexanediamine can be synthesized through the reaction of trans-1,4-cyclohexanediamine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: The industrial production of this compound often involves the use of a continuous flow reactor to ensure consistent quality and yield. The process includes the amination of 1,4-cyclohexanediol with ammonia, followed by the protection of the resulting diamine with tert-butoxycarbonyl chloride .
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form 1,4-cyclohexanediamine.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Oxidizing Agents: Potassium permanganate is used for oxidation reactions.
Major Products:
Free Amine: Obtained by deprotection.
Cyclohexanone Derivatives: Formed through oxidation.
Aplicaciones Científicas De Investigación
1-Boc-1,4-cyclohexanediamine is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide nucleic acids.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Acts as a monomer in the production of polymers and resins
Mecanismo De Acción
The mechanism of action of 1-Boc-1,4-cyclohexanediamine involves its ability to act as a nucleophile due to the presence of amine groups. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparación Con Compuestos Similares
1,4-cyclohexanediamine: Lacks the Boc protecting group, making it more reactive.
1,4-cyclohexanediol: Contains hydroxyl groups instead of amine groups.
trans-N-Boc-1,4-cyclohexanediamine: A stereoisomer with similar properties
Uniqueness: 1-Boc-1,4-cyclohexanediamine is unique due to its Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of pharmaceuticals and complex organic molecules.
Propiedades
IUPAC Name |
tert-butyl 1,4-diaminocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJCTMGNZGOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(CC1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B3233015.png)





![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)
![6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B3233057.png)
![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)


![6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B3233077.png)

